

Physical and chemical properties of 7-O-Methyl morroniside

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Compound of Interest

Compound Name: 7-O-Methyl morroniside

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7-O-Methyl Morroniside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-O-Methyl morroniside is an iridoid glycoside, a class of monoterpenoid natural products known for their diverse biological activities. It is primarily extracted from the fruits of plants such as *Cornus officinalis* (Japanese cornel) and *Lonicera morrowii* (Morrow's honeysuckle), which have a long history of use in traditional medicine.^{[1][2][3]} As a derivative of the more extensively studied morroniside, **7-O-Methyl morroniside** is gaining attention for its own unique pharmacological profile, particularly its neuroprotective properties. This document provides a comprehensive overview of its known physical and chemical properties, experimental protocols for its isolation and characterization, and its biological activities, with a focus on its mechanism of action.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of **7-O-Methyl morroniside** are summarized in the table below. This data is essential for its handling, formulation, and analytical characterization.

Property	Value	Reference(s)
Molecular Formula	C ₁₈ H ₂₈ O ₁₁	[2][3]
Molecular Weight	420.41 g/mol	[2][3]
CAS Number	41679-97-4	[2][4][5]
Appearance	Light grey powder	[6]
Purity	≥98%	[5]
Storage Conditions	Powder: -20°C (long-term), 4°C (short-term), desiccated Solvent: -80°C (up to 1 year)	[3][5]
Solubility	Data not quantitatively available. Generally insoluble in water. Soluble in organic solvents like DMSO, ethanol, and methanol. For higher solubility in aqueous media, warming to 37°C and sonication may be beneficial. [7] An effective in vivo formulation consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[3]	

Spectroscopic Data for Structural Elucidation

While specific spectra for **7-O-Methyl morroniside** are not widely available in public databases, its structure can be unequivocally confirmed using a combination of spectroscopic techniques. Below are the expected characteristics.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

- Expected Ionization: Electrospray ionization (ESI) in both positive ($[M+H]^+$, $[M+Na]^+$) and negative ($[M-H]^-$, $[M+HCOO]^-$) modes is suitable.
- Expected Molecular Ion: For the molecular formula $C_{18}H_{28}O_{11}$, the expected exact mass is approximately 420.1632 Da.
- Fragmentation Pattern: Tandem MS (MS/MS) would likely show a characteristic loss of the glucose moiety (a neutral loss of 162.05 Da). Further fragmentation of the iridoid aglycone would provide structural confirmation. The fragmentation of the parent compound, morroniside, shows a deprotonated form at m/z 405 and a key fragment at m/z 243.^[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the detailed atomic connectivity and stereochemistry. Spectra are typically recorded in solvents like deuterated methanol (CD_3OD) or DMSO- d_6 .

- 1H -NMR: The proton NMR spectrum is expected to show characteristic signals for:
 - An anomeric proton of the glucose unit (a doublet around δ 4.5-5.0 ppm).
 - Olefinic protons on the iridoid core.
 - A methoxy group singlet ($-OCH_3$) around δ 3.7 ppm.
 - A methyl group doublet on the iridoid core.
 - Multiple overlapping signals for the sugar ring protons and the iridoid backbone protons.
- ^{13}C -NMR: The carbon NMR spectrum will confirm the presence of 18 distinct carbon atoms.
 - A signal for a carbonyl carbon (ester) in the region of δ 165-175 ppm.
 - Signals for olefinic carbons between δ 100-155 ppm.
 - An anomeric carbon signal around δ 95-105 ppm.
 - A signal for the methoxy carbon around δ 50-60 ppm.

- Multiple signals in the δ 60-80 ppm range corresponding to the oxygenated carbons of the glucose and iridoid moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

- Expected Absorption Bands:
 - A broad absorption band around 3400 cm^{-1} corresponding to the O-H stretching vibrations of the multiple hydroxyl groups.
 - C-H stretching vibrations just below 3000 cm^{-1} .
 - A strong absorption band around $1700\text{-}1740\text{ cm}^{-1}$ due to the C=O stretching of the ester group.
 - An absorption band around 1650 cm^{-1} for the C=C double bond in the iridoid ring.
 - A series of complex C-O stretching bands in the fingerprint region ($1000\text{-}1300\text{ cm}^{-1}$).

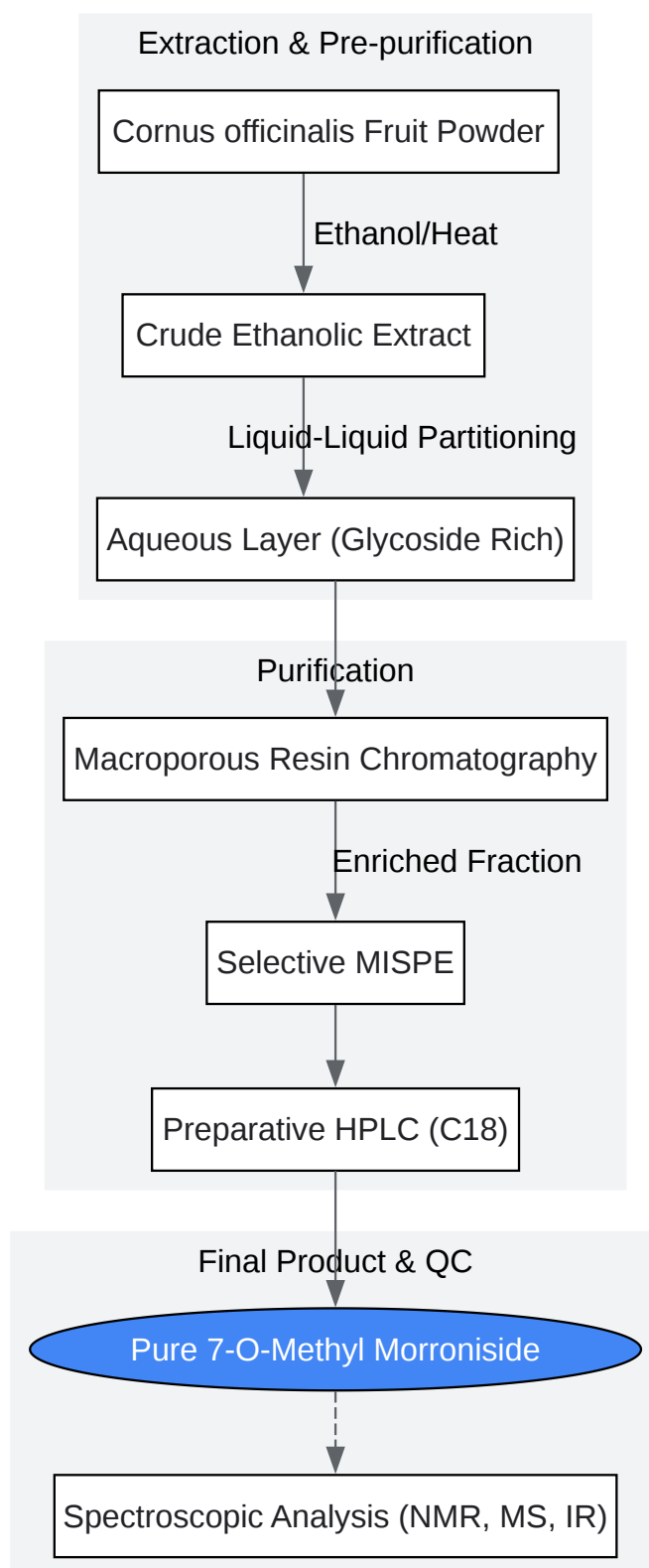
Experimental Protocols

Isolation and Purification

The following protocol is a generalized procedure based on methods developed for the selective extraction of iridoid glycosides, including **7-O-Methyl morroniside**, from *Cornus officinalis*.[\[2\]](#)

- Extraction:
 1. Air-dried and powdered fruits of *Cornus officinalis* are extracted with 70-80% ethanol or hot water under reflux for 2-3 hours.
 2. The extraction is repeated 2-3 times. The combined filtrates are concentrated under reduced pressure to yield a crude extract.
- Pre-purification:

1. The crude extract is suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate) to remove non-polar impurities.
 2. The aqueous layer containing the glycosides is retained.
- Chromatographic Purification:
 1. The aqueous extract is loaded onto a macroporous resin (e.g., AB-8) column.
 2. The column is washed with deionized water to remove sugars and other highly polar impurities.
 3. The iridoid glycosides are eluted with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60% ethanol).
 - Selective Solid-Phase Extraction (SPE):
 1. For high-purity isolation, a molecularly imprinted solid-phase extraction (MISPE) step can be employed.
 2. Water-compatible molecularly imprinted beads (MIBs) designed for iridoid glycosides are used as the sorbent.
 3. The fraction rich in iridoids is loaded onto the MISPE cartridge, washed, and the target compounds are selectively eluted.
 - Final Purification:
 1. Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a mobile phase gradient of methanol-water or acetonitrile-water.
 2. Fractions are collected and monitored by analytical HPLC or TLC. Fractions containing pure **7-O-Methyl morroniside** are pooled and lyophilized.



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Isolation and Purification Workflow for **7-O-Methyl Morroniside**.

General Protocol for Spectroscopic Characterization

- Sample Preparation:
 - NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CD₃OD or DMSO-d₆) in an NMR tube.
 - MS: Prepare a dilute solution (~10-100 µg/mL) in an HPLC-grade solvent such as methanol or acetonitrile, with or without a small amount of formic acid or ammonium acetate to promote ionization.
 - IR: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing it into a transparent disk.
- Data Acquisition:
 - NMR: Acquire ¹H, ¹³C, and 2D spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - MS: Infuse the sample solution directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using an ESI source to obtain accurate mass and MS/MS fragmentation data.
 - IR: Record the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
- Data Analysis:
 - Assign proton and carbon signals using the combination of 1D and 2D NMR data.
 - Confirm the elemental composition from the high-resolution MS data.
 - Identify key functional groups from the IR absorption bands.

Biological Activity and Signaling Pathways

Recent research has demonstrated that **7-O-Methyl morroniside** possesses significant neuroprotective activity, positioning it as a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease (AD).^[1]

Neuroprotective Effects in Alzheimer's Disease Models

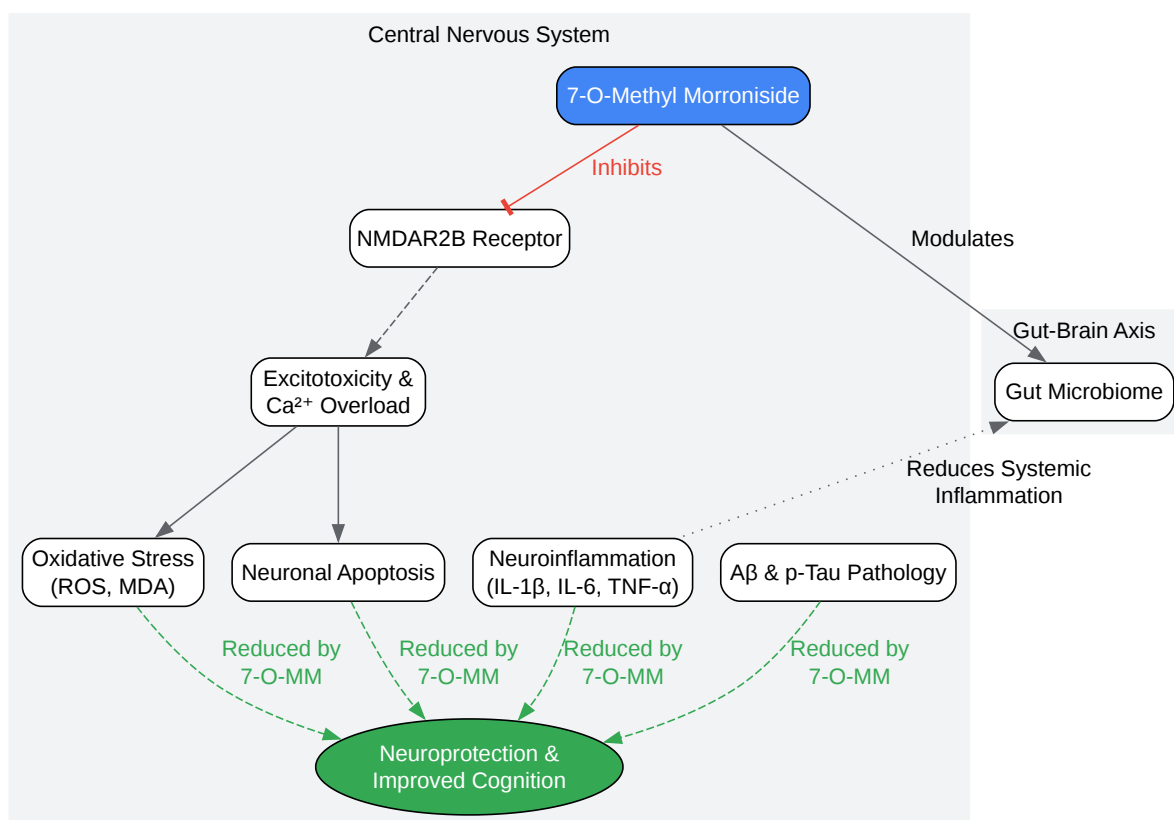
In a study using the 5x_FAD_ transgenic mouse model of Alzheimer's disease, oral administration of **7-O-Methyl morroniside** (referred to as MorA in the study) led to several therapeutic benefits:[1]

- **Improved Cognitive Function:** The compound enhanced learning and memory abilities and ameliorated cognitive impairment in the mice.[1]
- **Reduced Neuropathology:** It significantly decreased the levels of key AD pathological markers in the brain, including amyloid-beta peptides ($A\beta_{1-40}$ and $A\beta_{1-42}$), and hyperphosphorylated Tau (p-Tau).[1]
- **Anti-inflammatory and Antioxidant Effects:** Treatment with **7-O-Methyl morroniside** reduced the levels of pro-inflammatory cytokines (IL-1 β , IL-6, TNF- α), decreased neuronal apoptosis, and mitigated oxidative stress by lowering reactive oxygen species (ROS) and malondialdehyde (MDA) levels in brain tissue.[1]

Mechanism of Action: NMDAR2B Inhibition and Gut Microbiome Regulation

The neuroprotective effects of **7-O-Methyl morroniside** are believed to be mediated through a dual mechanism involving the central nervous system and the gut-brain axis.

- **Inhibition of NMDAR2B:** The compound is proposed to directly interact with and inhibit the N-methyl-D-aspartate receptor subtype 2B (NMDAR2B).[1] Overactivation of NMDA receptors leads to excitotoxicity, calcium overload, and subsequent neuronal apoptosis and oxidative stress, which are key processes in AD pathogenesis. By inhibiting NMDAR2B, **7-O-Methyl morroniside** helps prevent this excitotoxic cascade.[1]
- **Gut Microbiome Modulation:** The study also revealed that **7-O-Methyl morroniside** beneficially alters the gut microbiota. It was shown to increase the abundance of beneficial bacteria, such as *Lactobacillus*, while decreasing the population of inflammation-associated bacteria.[1] This shift in the gut microbiome is correlated with the observed reduction in brain inflammation and pathology, highlighting the compound's ability to leverage the gut-brain axis for its therapeutic effects.[1]



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